9-(benzyloxy)-4-(1-piperidinylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one
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Overview
Description
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one is a complex organic compound belonging to the pyridochromene family This compound is characterized by its unique structure, which includes a piperidinyl group, a phenylmethoxy group, and a benzopyrano-pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one typically involves multicomponent reactions. One efficient method involves a one-pot, three-component reaction using 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: Its structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: The compound’s unique structure suggests potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: This compound shares the piperidinyl group and has applications in the synthesis of tertiary alcohols.
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester: This compound has a similar core structure and is used in various chemical syntheses.
Uniqueness
4-[1-oxo-2-(1-piperidinyl)ethyl]-9-phenylmethoxy-2,3-dihydro-1H-1benzopyrano[3,4-b]pyridin-5-one stands out due to its combination of a piperidinyl group, a phenylmethoxy group, and a benzopyrano-pyridinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
9-phenylmethoxy-4-(2-piperidin-1-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C26H28N2O4/c29-24(17-27-13-5-2-6-14-27)28-15-7-10-21-22-16-20(31-18-19-8-3-1-4-9-19)11-12-23(22)32-26(30)25(21)28/h1,3-4,8-9,11-12,16H,2,5-7,10,13-15,17-18H2 |
InChI Key |
XWDHDYOHHPDPOC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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